molecular formula C14H21Cl2NO7S B012125 2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid CAS No. 102582-96-7

2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid

Cat. No.: B012125
CAS No.: 102582-96-7
M. Wt: 418.3 g/mol
InChI Key: VFLJQTRTWFKESS-UHFFFAOYSA-N
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Description

Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’‘-nitrilotrisethanol (1:1) is a chemical compound with the CAS number 102582-96-7 . This compound is a combination of acetic acid with a sulfonyl group attached to a 2,4-dichlorophenyl ring, and 2,2’,2’'-nitrilotrisethanol. It is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’‘-nitrilotrisethanol typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with acetic acid in the presence of a base such as pyridine. The resulting product is then reacted with 2,2’,2’'-nitrilotrisethanol to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can occur at the chlorinated phenyl ring.

    Substitution: Nucleophilic substitution reactions can take place at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to dechlorinated phenyl derivatives.

Scientific Research Applications

Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’'-nitrilotrisethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2’,2’'-nitrilotrisethanol involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-: This compound lacks the nitrilotrisethanol component.

    2,2’,2’'-Nitrilotrisethanol: This compound lacks the acetic acid and sulfonyl group.

Uniqueness

The combination of acetic acid, ((2,4-dichlorophenyl)sulfonyl)- with 2,2’,2’'-nitrilotrisethanol provides unique properties that are not present in the individual components. The sulfonyl group enhances the compound’s reactivity, while the nitrilotrisethanol component increases its solubility and stability .

Properties

CAS No.

102582-96-7

Molecular Formula

C14H21Cl2NO7S

Molecular Weight

418.3 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid

InChI

InChI=1S/C8H6Cl2O4S.C6H15NO3/c9-5-1-2-7(6(10)3-5)15(13,14)4-8(11)12;8-4-1-7(2-5-9)3-6-10/h1-3H,4H2,(H,11,12);8-10H,1-6H2

InChI Key

VFLJQTRTWFKESS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO

102582-96-7

Synonyms

2-(bis(2-hydroxyethyl)amino)ethanol, 2-(2,4-dichlorophenyl)sulfonylace tic acid

Origin of Product

United States

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